molecular formula C31H40N6O3S B12374572 (2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]pyrrolidine-2-carboxamide

(2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]pyrrolidine-2-carboxamide

Cat. No.: B12374572
M. Wt: 576.8 g/mol
InChI Key: IAVGSVXQQSNQFO-PWKYGKGFSA-N
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Description

The compound (2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a triazole moiety, and a thiazole group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl]pyrrolidine-2-carboxamide involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the triazole and thiazole groups, and the final coupling reactions. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to a ketone or aldehyde.
  • Reduction : The carbonyl groups can be reduced to alcohols.
  • Substitution : The triazole and thiazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution on the triazole group could introduce various functional groups.

Scientific Research Applications

(2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl]pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Studied for its potential interactions with biological macromolecules.
  • Medicine : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
  • Industry : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways that lead to its observed effects.

Comparison with Similar Compounds

Similar Compounds:

  • (2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl]pyrrolidine-2-carboxamide can be compared with other compounds that have similar structural features, such as:
    • Triazole-containing compounds : Known for their diverse biological activities.
    • Thiazole-containing compounds : Often studied for their potential therapeutic effects.

Uniqueness: The uniqueness of (2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl]pyrrolidine-2-carboxamide lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C31H40N6O3S

Molecular Weight

576.8 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C31H40N6O3S/c1-18-27(41-17-32-18)21-11-12-23-20(13-21)7-5-6-8-24(23)33-29(39)26-14-22(38)15-36(26)30(40)28(31(2,3)4)37-16-25(34-35-37)19-9-10-19/h11-13,16-17,19,22,24,26,28,38H,5-10,14-15H2,1-4H3,(H,33,39)/t22-,24+,26+,28-/m1/s1

InChI Key

IAVGSVXQQSNQFO-PWKYGKGFSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC3=C(C=C2)[C@H](CCCC3)NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@H](C(C)(C)C)N5C=C(N=N5)C6CC6)O

Canonical SMILES

CC1=C(SC=N1)C2=CC3=C(C=C2)C(CCCC3)NC(=O)C4CC(CN4C(=O)C(C(C)(C)C)N5C=C(N=N5)C6CC6)O

Origin of Product

United States

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